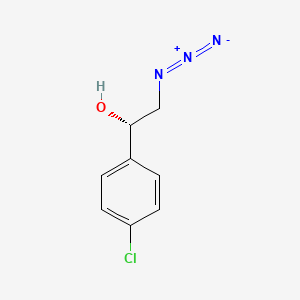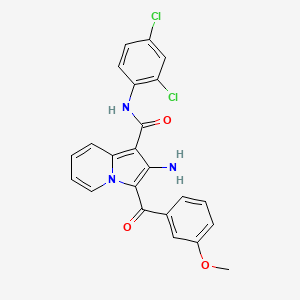
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a subject of interest in synthetic chemistry, particularly in the synthesis and characterization of novel compounds. Research in this area focuses on the development of new synthetic routes and the characterization of compounds using various analytical techniques. Studies have explored the synthesis of related compounds, demonstrating the versatility of these chemical frameworks in generating diverse molecular structures, which are then characterized by spectral data and elemental analysis to confirm their structures (Hassan, Hafez, & Osman, 2014).
Biological Activities
The exploration of biological activities is a significant application of compounds similar to this compound. Various studies have investigated their potential in medical applications, such as anticancer, antibacterial, and antifungal activities. These compounds have been evaluated for their effectiveness against different cancer cell lines and microbial strains, providing insights into their potential therapeutic applications. For instance, some compounds have shown high efficiency in in vitro screenings for antioxidant, antitumor, and antimicrobial activities, highlighting their potential as leads for the development of new therapeutic agents (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Photoluminescence Properties
Another fascinating area of research is the investigation of the photoluminescence properties of compounds with similar structures to this compound. Studies have revealed unique pH-dependent optical properties, such as reversible blue-shifted fluorescence emissions, under specific conditions. These findings open up new possibilities for the application of such compounds in optical materials and sensors, where their photophysical changes in response to environmental factors can be utilized (Outlaw, Zhou, Bragg, & Townsend, 2016).
Potential Application to Tropical Diseases
Research has also targeted the potential application of structurally related compounds to tropical diseases. By designing and synthesizing novel compounds with specific core structures, researchers aim to address the therapeutic needs for diseases prevalent in tropical regions. This includes the strategic synthesis of intermediates for efficient derivatization, leading to compounds that could be tested for their efficacy against diseases such as malaria, leishmaniasis, and dengue (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Propiedades
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-17-9-8-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMJPGKTHOXRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


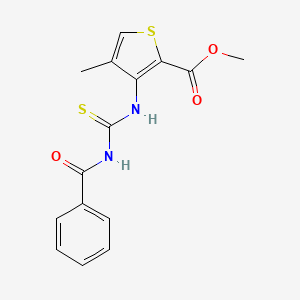
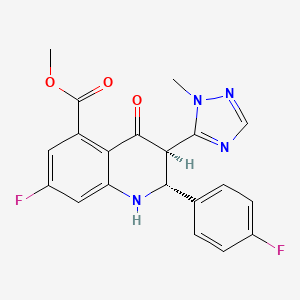
![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2407464.png)

![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
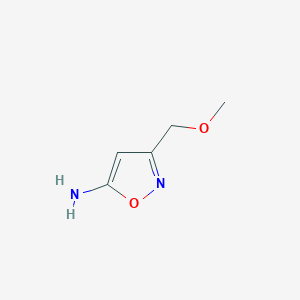
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)

![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
